molecular formula C23H25NO4 B342101 Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342101
M. Wt: 379.4 g/mol
InChI Key: LSGWZQZXYVEWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a hexyl chain, a dimethylphenyl group, and a dioxoisoindoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the isoindoline core, followed by the introduction of the dimethylphenyl group and the hexyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoindoline derivatives.

Scientific Research Applications

Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:

    2-(2,4-Dimethylphenyl)-2H-benzotriazole: This compound shares the dimethylphenyl group but has a different core structure.

    2,4-Dimethylphenyl isocyanate: This compound also contains the dimethylphenyl group but differs in its functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

hexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H25NO4/c1-4-5-6-7-12-28-23(27)17-9-10-18-19(14-17)22(26)24(21(18)25)20-11-8-15(2)13-16(20)3/h8-11,13-14H,4-7,12H2,1-3H3

InChI Key

LSGWZQZXYVEWRE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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